![molecular formula C10H10BrFO2 B1432564 Ethyl 5-bromo-2-fluoro-3-methylbenzoate CAS No. 1515410-82-8](/img/structure/B1432564.png)
Ethyl 5-bromo-2-fluoro-3-methylbenzoate
Overview
Description
Ethyl 5-bromo-2-fluoro-3-methylbenzoate is a chemical compound with a CAS Number of 1515410-82-8 . It has a molecular weight of 261.09 and is commonly used in scientific research and industry.
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C10H10BrFO2/c1-3-14-10(13)8-5-7(11)4-6(2)9(8)12/h4-5H,3H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Drug Synthesis
Ethyl 5-bromo-2-fluoro-3-methylbenzoate can be used as a building block in the synthesis of various pharmaceutical drugs . The presence of reactive bromine and fluorine atoms makes it a versatile intermediate in organic synthesis.
Material Science Investigations
This compound can also be used in material science investigations. The specific properties of this compound, such as its reactivity and stability, can be useful in the development of new materials with desired characteristics.
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . For more detailed safety information, please refer to the MSDS .
Relevant Papers Unfortunately, the web search results did not provide any specific peer-reviewed papers related to Ethyl 5-bromo-2-fluoro-3-methylbenzoate .
properties
IUPAC Name |
ethyl 5-bromo-2-fluoro-3-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO2/c1-3-14-10(13)8-5-7(11)4-6(2)9(8)12/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUMFROTSXGQJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Br)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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